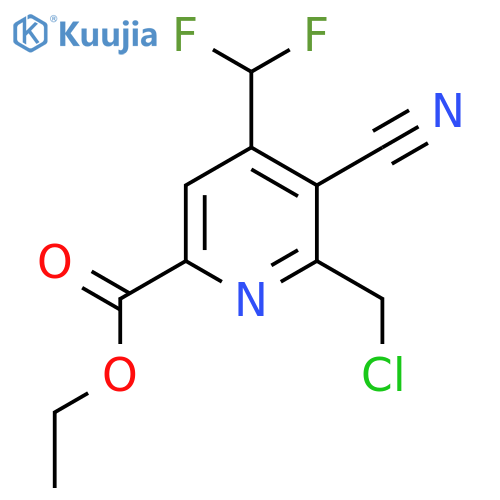Cas no 1807086-23-2 (Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate)

1807086-23-2 structure
商品名:Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate
CAS番号:1807086-23-2
MF:C11H9ClF2N2O2
メガワット:274.651168584824
CID:4806522
Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate
-
- インチ: 1S/C11H9ClF2N2O2/c1-2-18-11(17)8-3-6(10(13)14)7(5-15)9(4-12)16-8/h3,10H,2,4H2,1H3
- InChIKey: QORBCBBYPNVKPP-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C#N)=C(C(F)F)C=C(C(=O)OCC)N=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 345
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 63
Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037649-250mg |
Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate |
1807086-23-2 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
| Alichem | A029037649-500mg |
Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate |
1807086-23-2 | 95% | 500mg |
$1,836.65 | 2022-03-31 | |
| Alichem | A029037649-1g |
Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate |
1807086-23-2 | 95% | 1g |
$2,808.15 | 2022-03-31 |
Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate 関連文献
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
1807086-23-2 (Ethyl 2-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-6-carboxylate) 関連製品
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
